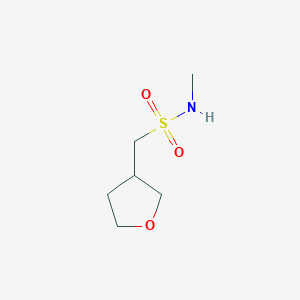

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide

説明

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is a sulfonamide derivative characterized by a methyl group attached to the nitrogen atom and a tetrahydrofuran (THF)-3-yl substituent. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including antiviral and enzyme modulation activities. Its structure combines the sulfonamide pharmacophore with a cyclic ether moiety, which may influence solubility, metabolic stability, and target binding efficiency.

特性

分子式 |

C6H13NO3S |

|---|---|

分子量 |

179.24 g/mol |

IUPAC名 |

N-methyl-1-(oxolan-3-yl)methanesulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-7-11(8,9)5-6-2-3-10-4-6/h6-7H,2-5H2,1H3 |

InChIキー |

LYOKCCYNRSKVNC-UHFFFAOYSA-N |

正規SMILES |

CNS(=O)(=O)CC1CCOC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide typically involves the reaction of tetrahydrofuran derivatives with methanesulfonyl chloride and methylamine . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or distillation to ensure high purity .

化学反応の分析

Types of Reactions

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted sulfonamides .

科学的研究の応用

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and other biological processes.

作用機序

The mechanism of action of N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide and similar sulfonamide derivatives:

Key Observations:

Substituent Impact on Activity: The N-methyl-THF-3-yl group in the target compound may enhance solubility compared to bulkier analogs like ZINC65541163 (which has a phenylpropyl substituent). However, the latter’s extended hydrophobic groups likely improve target binding in antiviral contexts .

Stereochemical Considerations :

- The (3S)-THF configuration in ZINC65541163 suggests stereochemistry plays a role in antiviral activity, a factor that may apply to the target compound if similar chirality is present .

Synthetic Accessibility :

- Parallel chemistry approaches (as used for the compound in ) are likely applicable to the synthesis of N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide, enabling scalable production .

Research Findings and Implications

Antiviral Potential:

- ZINC65541163, a structural analog, was identified as a ligand for allosteric sites in viral proteins, highlighting the relevance of sulfonamide-THF hybrids in antiviral drug discovery. The target compound’s simpler structure may offer advantages in pharmacokinetic optimization .

Physicochemical Properties:

- The molecular weight (191.25 g/mol) and moderate polarity of the target compound suggest favorable blood-brain barrier penetration compared to heavier analogs like 161814-49-9 (460.55 g/mol) .

Challenges and Limitations:

- Lack of enantiomeric resolution data (e.g., via parameters like Rogers’ η or Flack’s x) for the THF-3-yl group raises questions about stereochemical purity, which could impact biological activity .

生物活性

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is a compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is characterized by its unique structure that includes a tetrahydrofuran ring and a methanesulfonamide group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, potentially binding to receptors or enzymes, which modulates their activity. This interaction can lead to alterations in cellular signaling pathways, thereby influencing various biological processes such as enzyme activity and gene expression.

1. Enzyme Interactions

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide has been studied for its role in enzyme interactions. It serves as a precursor in the synthesis of pharmaceutical compounds aimed at treating neurological disorders, indicating its potential therapeutic applications.

2. Anticancer Potential

Research has indicated that compounds similar to N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising activity against HeLa and MDA-MB-231 cancer cells, with IC50 values ranging from 4.87 μM to 6.72 μM . This suggests that modifications to the core structure could enhance its anticancer efficacy.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies revealed that certain derivatives possess bactericidal properties with minimum inhibitory concentrations (MICs) below 0.5 μM . This highlights its potential in treating infections caused by resistant strains.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。